1-Chloro-2-[(chloromethyl)sulfanyl]benzene

Physical organic chemistry Solvolysis kinetics Hammett analysis

1‑Chloro‑2‑[(chloromethyl)sulfanyl]benzene (CAS 147917‑81‑5) is an ortho‑chloro‑substituted chloromethyl aryl sulfide with formula C₇H₆Cl₂S and a molecular mass of 193.09 g mol⁻¹. It contains a benzene ring bearing a chlorine atom at the 2‑position and a chloromethylsulfanyl (–SCH₂Cl) group at the 1‑position.

Molecular Formula C7H6Cl2S
Molecular Weight 193.09 g/mol
CAS No. 147917-81-5
Cat. No. B12558544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Chloro-2-[(chloromethyl)sulfanyl]benzene
CAS147917-81-5
Molecular FormulaC7H6Cl2S
Molecular Weight193.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)SCCl)Cl
InChIInChI=1S/C7H6Cl2S/c8-5-10-7-4-2-1-3-6(7)9/h1-4H,5H2
InChIKeyRIVLOEMFLVCCFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Chloro-2-[(chloromethyl)sulfanyl]benzene (CAS 147917-81-5) – Structural and Reactive Baseline for Scientific Sourcing


1‑Chloro‑2‑[(chloromethyl)sulfanyl]benzene (CAS 147917‑81‑5) is an ortho‑chloro‑substituted chloromethyl aryl sulfide with formula C₇H₆Cl₂S and a molecular mass of 193.09 g mol⁻¹ . It contains a benzene ring bearing a chlorine atom at the 2‑position and a chloromethylsulfanyl (–SCH₂Cl) group at the 1‑position. This combination of functional groups places it in the class of α‑chloro sulfides, which are known to participate in reactions where the chloromethyl carbon acts as an electrophilic center [1]. The compound is primarily used as a synthetic intermediate; however, independent peer‑reviewed physicochemical data for this specific ortho‑isomer are sparse in the open literature.

Why 1-Chloro-2-[(chloromethyl)sulfanyl]benzene Cannot Be Replaced by Generic Chloromethyl Aryl Sulfides


Although chloromethyl aryl sulfides share a common reactive motif, the position of a ring substituent profoundly alters solvolytic reactivity. Solvolysis studies on (arylthio)methyl chlorides demonstrate that the specific rate constants are sensitive to the electronic nature and position of the aryl substituent, with Hammett σ values providing only a partial description [1]. The ortho‑chloro substitution in 1‑chloro‑2‑[(chloromethyl)sulfanyl]benzene introduces both electronic (‑I effect) and steric influences that are absent in the para‑isomer (CAS 7205‑90‑5) or the unsubstituted parent (chloromethyl phenyl sulfide, CAS 7205‑91‑6). These differences directly affect the stability of the incipient carbocation‑sulfonium intermediate, meaning that a generic replacement cannot guarantee equivalent reaction profiles or yields in sensitive synthetic sequences [2]. Consequently, direct substitution without requalification risks altered selectivity, conversion, or by‑product profiles.

Quantitative Differentiation Evidence for 1-Chloro-2-[(chloromethyl)sulfanyl]benzene Relative to Analogs


Solvolytic Reactivity of Ortho‑ vs Para‑Chloro (Arylthio)methyl Chlorides: Class‑Level Inference

The solvolysis of (arylthio)methyl chlorides proceeds via a unimolecular ionization mechanism with nucleophilic solvent assistance. The specific rate constants determined at 0.0 °C in ethanol–water mixtures are as follows: chloromethyl phenyl sulfide (k = 1.24 × 10⁻⁴ s⁻¹) and its p‑chloro derivative (k = 1.69 × 10⁻⁴ s⁻¹) [1]. For the ortho‑chloro isomer (the target compound), the currently available data provide only class‑level inference: the electron‑withdrawing effect of the chlorine accelerates the rate relative to the unsubstituted parent, while the ortho steric effect can moderate this acceleration compared to the para isomer. The observed rate ratio for the para‑Cl/unsubstituted pair is ≈ 1.36 under identical conditions; an ortho‑Cl substituent is expected to produce a different rate ratio due to steric inhibition of solvation.

Physical organic chemistry Solvolysis kinetics Hammett analysis

Physical Property Differentiation: Ortho‑ vs Para‑Chloromethyl Chlorophenyl Sulfide

The para‑isomer (CAS 7205‑90‑5) has a reported boiling point of 147.5–148.5 °C at 22 Torr and a melting point of 19–21.5 °C [1]. For the ortho‑isomer (target compound), reliable boiling point and melting point data are absent from the peer‑reviewed literature; predicted values (e.g., ACD/Labs) are currently the only available reference and cannot be used for procurement decisions . This data gap means that laboratory determination of boiling point/melting point is recommended before scale‑up if the para‑isomer is being considered as a direct drop‑in replacement.

Process chemistry Purification Physical properties

Synthetic Utility: Selective Substitution at the Chloromethyl Group

The chloromethyl sulfanyl group is a versatile electrophilic handle. The target compound is described in patent literature as a member of the substituted α‑chloro‑methane‑sulfenyl chloride family, which are useful as herbicide intermediates [1]. In contrast, the unsubstituted chloromethyl phenyl sulfide has been extensively studied in solvolytic and cycloaddition contexts [2]. The presence of the ortho‑chlorine in the target compound can direct nucleophilic attack away from the aryl ring, potentially reducing undesirable side reactions. However, no direct side‑by‑side yield comparison between the ortho‑chloro and para‑chloro analogs in a specific synthetic transformation has been located in the open literature.

Organic synthesis Intermediate utility Thioether formation

Limitation Statement: High‑Strength Differential Evidence Is Currently Sparse

A systematic search of the primary literature and patent databases (conducted May 2026) returned no direct head‑to‑head comparison study that quantitatively benchmarks 1‑chloro‑2‑[(chloromethyl)sulfanyl]benzene against its closest analogs (chloromethyl phenyl sulfide, p‑chlorophenyl chloromethyl sulfide, or other ortho‑substituted analogs) in terms of reaction yields, selectivity, in vivo performance, or stability. The evidence presented herein relies on class‑level kinetic inferences and physical property data of the para isomer only. Users should treat procurement decisions for this compound as requiring on‑site qualification under their specific process conditions.

Evidence quality Data gap Procurement risk

High‑Impact Application Scenarios for 1-Chloro-2-[(chloromethyl)sulfanyl]benzene Based on Available Evidence


Synthesis of Herbicidal Sulfone Intermediates Where Ortho‑Chloro Substitution is Required

The target compound falls within the scope of substituted α‑chloro‑methane‑sulfenyl chlorides claimed for herbicide intermediate manufacture [1]. Its ortho‑chloro substitution may be necessary for conferring the correct steric and electronic profile in the final sulfone derivative, making it a mandatory starting material when the para‑isomer fails to deliver the desired biological activity.

Mechanistic Studies of Neighboring Group Participation in α‑Chloro Sulfide Solvolysis

As part of the (arylthio)methyl chloride series, the ortho‑chloro derivative can serve as a probe to distinguish electronic from steric contributions in unimolecular solvolysis. Comparative kinetic measurements against the published data for the unsubstituted and p‑chloro compounds [2] would allow researchers to isolate the ortho steric effect, advancing physical organic chemistry understanding.

Development of Regioselective Thioether‑Based Linkers for Drug Conjugates

The presence of a chlorine atom ortho to the sulfur‑bearing group may retard undesired aromatic substitution, potentially increasing the selectivity of the chloromethyl electrophile for the desired nucleophile. Although no direct comparative data exist, this rationale supports its procurement in early‑stage medicinal chemistry programs where linker stability is critical.

In‑House Comparative Benchmarking Prior to Scale‑Up

Given the absence of head‑to‑head literature data, the most critical industrial scenario is a controlled side‑by‑side evaluation under the user's specific process conditions. Such benchmarking should compare conversion, selectivity, and purity profiles of the ortho‑isomer against the commercially more documented para‑isomer (CAS 7205‑90‑5) and the unsubstituted parent (CAS 7205‑91‑6). The outcome guides whether the unique ortho‑substitution pattern justifies the typically higher procurement cost of this specialty intermediate.

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